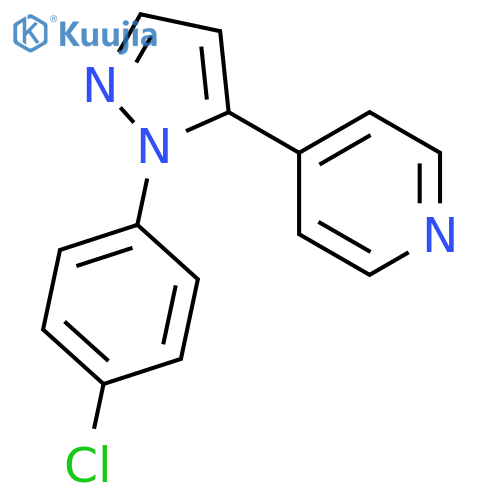Cas no 1269292-71-8 (4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine)

1269292-71-8 structure
商品名:4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine
4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine
- 4-[2-(4-chlorophenyl)pyrazol-3-yl]pyridine
- AKOS022172592
- 1269292-71-8
- 4-[1-(4-Chlorophenyl)-1H-pyrazol-5-yl]pyridine
- DTXSID30719072
- Pyridine, 4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-
-
- インチ: InChI=1S/C14H10ClN3/c15-12-1-3-13(4-2-12)18-14(7-10-17-18)11-5-8-16-9-6-11/h1-10H
- InChIKey: FHOUWZJIBYZPDK-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)N2C(=CC=N2)C3=CC=NC=C3)Cl
計算された属性
- せいみつぶんしりょう: 255.0563250g/mol
- どういたいしつりょう: 255.0563250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 30.7Ų
4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172645-1g |
4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)pyridine |
1269292-71-8 | 95% | 1g |
$516 | 2024-08-02 | |
| Alichem | A029189304-1g |
4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine |
1269292-71-8 | 95% | 1g |
497.70 USD | 2021-06-01 | |
| Ambeed | A366403-1g |
4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine |
1269292-71-8 | 95+% | 1g |
$469.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770661-1g |
4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine |
1269292-71-8 | 98% | 1g |
¥4924.00 | 2024-08-09 | |
| Chemenu | CM172645-1g |
4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)pyridine |
1269292-71-8 | 95% | 1g |
$549 | 2021-08-05 |
4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
1269292-71-8 (4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1269292-71-8)4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine

清らかである:99%
はかる:1g
価格 ($):422.0